N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine
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Overview
Description
Preparation Methods
The synthesis of N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 4-(pyridin-4-ylmethoxy)benzaldehyde with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and proteins . The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine can be compared with similar compounds such as:
4-(pyridin-4-ylmethoxy)benzaldehyde: A precursor in the synthesis of the compound.
Hydroxylamine: A reagent used in the synthesis and a similar compound in terms of reactivity.
The uniqueness of N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine lies in its specific structure, which allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions .
Properties
IUPAC Name |
N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15-9-11-1-3-13(4-2-11)17-10-12-5-7-14-8-6-12/h1-9,16H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMLLYKPNQNQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)OCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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